2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid (R-138727), also known as the prasugrel active metabolite, is a crucial compound in scientific research due to its potent antiplatelet activity. R-138727 is the active metabolite of the prodrug prasugrel, a thienopyridine antiplatelet agent. [, , , ] R-138727 itself is not found naturally and must be synthesized from prasugrel. [, ] It plays a vital role in research exploring platelet function, inflammation, and the development of new antithrombotic therapies. [, , , , ]
The synthesis of R-138727 involves a two-step process. First, prasugrel undergoes rapid hydrolysis by carboxylesterases, primarily carboxylesterase 2 in the intestine, to yield the thiolactone intermediate R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone). [, , ] Second, R-95913 is oxidized by cytochrome P450 (CYP) enzymes, notably CYP3A4, CYP2C19, CYP2B6, and CYP2C9, to produce R-138727. [, ]
R-138727 possesses two chiral centers, resulting in four stereoisomers: (R,S)-, (R,R)-, (S,S)-, and (S,R)-isomers. The first letter designates the configuration at the sulfur-bearing position, and the second letter represents the configuration at the benzylic position. [, ] The (R,S)-isomer exhibits the most potent P2Y12 antagonist activity, suggesting that the (R)- configuration of the reactive thiol group is crucial for its platelet inhibitory activity. []
R-138727 contains a thiol group which is chemically unstable. [, ] This group is susceptible to oxidation, forming a sulfenic acid intermediate. [, ] The sulfenic acid can react readily with thiol compounds, notably glutathione, resulting in the formation of a mixed disulfide. [, ] The disulfide can then be reduced back to R-138727 by enzymes such as glutaredoxin and thioredoxin, which are present in the liver. [, ]
R-138727 acts as an irreversible antagonist of the platelet P2Y12 ADP receptor. [, , , , , , , , ] It binds covalently to the receptor, leading to persistent inhibition of ADP-mediated platelet activation and aggregation for the lifespan of the platelets. [, , ] The binding of R-138727 to the P2Y12 receptor blocks downstream signaling pathways, preventing platelet shape change, granule release, and ultimately, thrombus formation. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: